molecular formula C8H8O5 B13138902 Benzoic acid, 2,4,6-trihydroxy-3-methyl- CAS No. 95124-62-2

Benzoic acid, 2,4,6-trihydroxy-3-methyl-

Cat. No.: B13138902
CAS No.: 95124-62-2
M. Wt: 184.15 g/mol
InChI Key: KUZMGSVKYDYRHJ-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-methylbenzoic acid is an organic compound characterized by the presence of three hydroxyl groups and a methyl group attached to a benzoic acid core. This compound is known for its high biological activity and is of interest in various fields of research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trihydroxy-3-methylbenzoic acid can be synthesized through the carboxylation of 2,4,6-trihydroxytoluene using sodium bicarbonate (NaHCO₃). The reaction typically involves mixing 2,4,6-trihydroxytoluene with NaHCO₃ in a 1:5 ratio at 40°C for 2 hours in water. This method yields the desired acid in approximately 70-72% .

Industrial Production Methods

While specific industrial production methods for 2,4,6-trihydroxy-3-methylbenzoic acid are not extensively documented, the carboxylation process described above can be scaled up for industrial applications. The stability of the compound in its crystalline state and its ability to be stored indefinitely make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trihydroxy-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trihydroxy-3-methylbenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trihydroxy-3-methylbenzoic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

95124-62-2

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,4,6-trihydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H8O5/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,9-11H,1H3,(H,12,13)

InChI Key

KUZMGSVKYDYRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)O)O

Origin of Product

United States

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